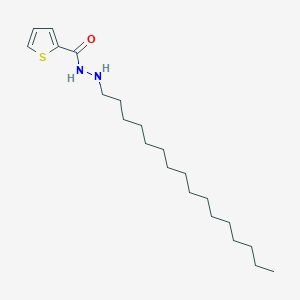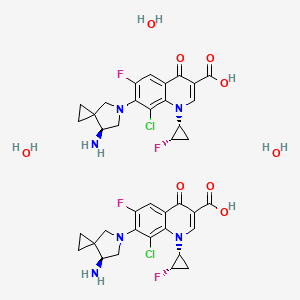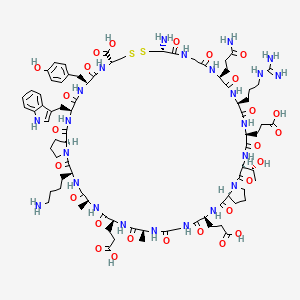
Solnatide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solnatide is a synthetic peptide mimicking the lectin-like domain of TNF.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Activity in Pulmonary Edema
Solnatide has demonstrated significant therapeutic activity in a rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise. This synthetic peptide reduces extravascular lung water, blunts reactive oxygen species production, and improves lung function by directly activating the epithelial sodium channel (ENaC). It effectively reduced pulmonary edema, increased occludin expression, and improved gas-blood barrier function in rats exposed to a high-altitude hypoxic environment, providing a rationale for clinical application in patients with pulmonary edema and exposure to high-altitude hypoxia (Zhou et al., 2017).
2. Restoration of ENaC Function in Pseudohypoaldosteronism Type 1B
Solnatide and its congener AP318 have shown the ability to activate ENaC in various studies. Their potential to restore the function of ENaC carrying mutations that cause pseudohypoaldosteronism type 1B (PHA1B), a rare salt-wasting syndrome, has been investigated. Regardless of the mechanism leading to loss-of-function in ENaC mutations, solnatide and AP318 restored ENaC function up to or even higher than wild type levels, making them promising candidates for treating PHA1B (Willam et al., 2017).
3. Glycosylation-Dependent Activation of ENaC
Solnatide's activation of ENaC involves a glycosylation-dependent mechanism. This study identified crucial residues for interaction with solnatide within the extracellular loop of the ENaC. The findings delineate an N-glycan dependent interaction between the TIP-peptide and ENaC, leading to normalization of both sodium and fluid absorption in edematous alveoli (Shabbir et al., 2015).
4. TNF Lectin-Like Domain and ENaC Activation
Solnatide mimics the lectin-like domain of tumor necrosis factor (TNF) and shows ENaC-activating properties. This study compared the effects of TNF and solnatide on ENaC subunits and found a similar mode of action for both, suggesting that the lectin-like domain of TNF is critical for ENaC activation. Solnatide was also effective in restoring function in ENaC loss-of-function frameshift mutants, indicating potential treatment strategies for PHA1B (Willam et al., 2017).
Eigenschaften
CAS-Nummer |
259206-53-6 |
|---|---|
Produktname |
Solnatide |
Molekularformel |
C82H119N23O27S2 |
Molekulargewicht |
1923.11 |
IUPAC-Name |
L-Cysteine, L-cysteinylglycyl-L-glutaminyl-L-arginyl-L-alpha-glutamyl-L-threonyl-L-prolyl-L-alpha-glutamylglycyl-L-alanyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-prolyl-L-tryptophyl-L-tyrosyl-, cyclic (1->17)-disulfide |
InChI |
1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |
InChI-Schlüssel |
LKVFMOMQYXIFRK-KSVAIKAXSA-N |
SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N1)CCC(=O)O)[C@@H](C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)Cc4ccc(cc4)O)Cc5c[nH]c6c5cccc6)CCCCN)C)CCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Solnatide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)
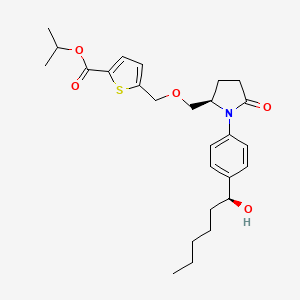

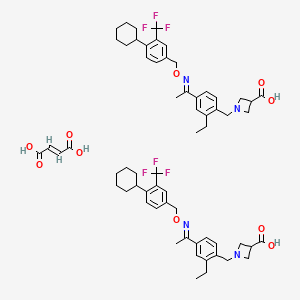
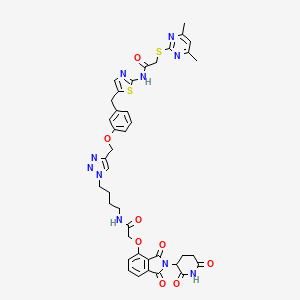
![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
